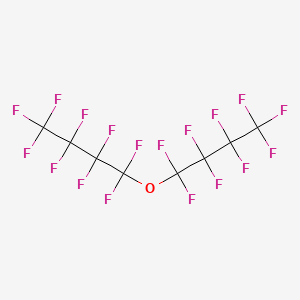
Ether, bis(nonafluorobutyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including bis(nonafluorobutyl) ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . For bis(nonafluorobutyl) ether, the synthesis can be achieved by reacting perfluorobutyryl fluoride with a carbonate alkylating agent in the presence of potassium hydroxide and potassium fluoride as catalysts . The reaction typically occurs in two phases: a low-temperature phase at around -20°C for 2 to 4 hours, followed by a high-temperature phase between 200°C to 250°C for 9 to 10 hours .
Industrial Production Methods: Industrial production of bis(nonafluorobutyl) ether often follows similar synthetic routes but on a larger scale. The process emphasizes sustainability by avoiding organic solvents and using eco-friendly catalysts . This green synthesis method not only reduces environmental impact but also simplifies the handling and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(nonafluorobutyl) ether primarily undergoes cleavage reactions when exposed to strong acids. The most common reaction is the cleavage of the C–O bond, which can occur via SN2, SN1, or E1 mechanisms depending on the conditions and substituents attached to the ether .
Common Reagents and Conditions: The cleavage of bis(nonafluorobutyl) ether typically involves aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI), which protonate the ether oxygen to form a good leaving group . This leads to the formation of alcohol and alkyl halide products .
Major Products: The major products formed from the cleavage of bis(nonafluorobutyl) ether are alcohols and alkyl halides. For example, the reaction with HI would yield nonafluorobutyl alcohol and nonafluorobutyl iodide .
Scientific Research Applications
Bis(nonafluorobutyl) ether has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, bis(nonafluorobutyl) ether is used as a solvent due to its high chemical stability and inertness . It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions .
Biology and Medicine: In biology and medicine, bis(nonafluorobutyl) ether is utilized in the development of non-flammable liquid electrolytes for safe batteries . Its unique properties enhance the stability and performance of these electrolytes, making them suitable for use in medical devices and other sensitive applications .
Industry: Industrially, bis(nonafluorobutyl) ether is used as a cleaning agent and insulating fluid due to its non-toxic nature and excellent thermal stability . It is also employed in the production of lithium batteries, where it improves interfacial resistance, charge-discharge efficiency, and cycle life .
Mechanism of Action
The mechanism by which bis(nonafluorobutyl) ether exerts its effects primarily involves its interaction with other molecules through its ether oxygen. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated in various reaction mechanisms . This protonation and subsequent cleavage are crucial for its role as a reagent in organic synthesis and its application in battery technology .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(nonafluorobutyl) ether include other perfluorinated ethers such as perfluoro-1-butoxybutane and perfluorodibutyl ether . These compounds share similar chemical structures and properties, including high thermal and chemical stability .
Uniqueness: What sets bis(nonafluorobutyl) ether apart from its similar compounds is its specific molecular structure, which provides unique advantages in certain applications. For example, its use in non-flammable liquid electrolytes for batteries is particularly notable due to its ability to enhance safety and performance without compromising on stability .
Properties
CAS No. |
308-48-5 |
|---|---|
Molecular Formula |
C8F18O |
Molecular Weight |
454.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)butane |
InChI |
InChI=1S/C8F18O/c9-1(10,5(17,18)19)3(13,14)7(23,24)27-8(25,26)4(15,16)2(11,12)6(20,21)22 |
InChI Key |
LOJJTTDNNWYSGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















